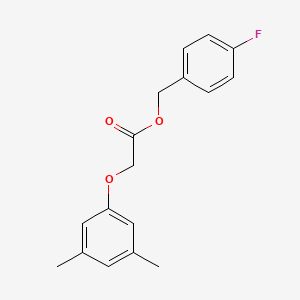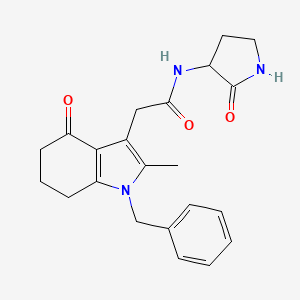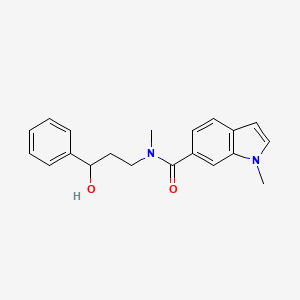![molecular formula C14H18N2O2S B5679330 N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5679330.png)
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide, also known as FTZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide varies depending on its application. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to promote plant growth by increasing the activity of enzymes involved in photosynthesis and respiration. It has also been shown to inhibit the growth of fungal and bacterial pathogens by disrupting their cell membranes. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to remove heavy metals and organic pollutants from contaminated water by adsorption and chelation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide vary depending on its application. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to promote plant growth by increasing the activity of enzymes involved in photosynthesis and respiration. It has also been shown to inhibit the growth of fungal and bacterial pathogens by disrupting their cell membranes. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to remove heavy metals and organic pollutants from contaminated water by adsorption and chelation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in lab experiments include its high purity, low toxicity, and wide range of applications. N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used in a variety of biological and chemical assays. The limitations of using N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in lab experiments include its limited solubility in water and some organic solvents. N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide may also exhibit different biochemical and physiological effects depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide could be further investigated as a potential anti-inflammatory and anti-tumor agent. Its mechanism of action could be elucidated to identify potential targets for drug development. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide could be further investigated as a plant growth regulator and a pesticide. Its effects on different plant species and pathogens could be studied to optimize its use in different agricultural settings. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide could be further investigated as a water treatment agent. Its adsorption and chelation properties could be optimized to remove a wider range of pollutants from contaminated water.
Métodos De Síntesis
The synthesis of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide involves the reaction of 2-propyl-1,3-thiazole-4-carboxylic acid with 2-furylpropylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been used as a plant growth regulator and a pesticide. It has been shown to promote plant growth and to protect crops from fungal and bacterial infections. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been used as a water treatment agent. It has been shown to remove heavy metals and organic pollutants from contaminated water.
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-5-13-16-12(10-19-13)14(17)15-8-3-6-11-7-4-9-18-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWVXGUQGRADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5679253.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5679254.png)
![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5679278.png)

![(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5679305.png)

![3-allyl-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5679321.png)
![2,2-dimethylpropyl 3-oxo-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5679326.png)

![2-(2,4-dimethoxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5679337.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5679345.png)